molecular formula C7H13NO4S B042492 tert-Butyl vinylsulfonylcarbamate CAS No. 452341-63-8

tert-Butyl vinylsulfonylcarbamate

Cat. No.: B042492
CAS No.: 452341-63-8
M. Wt: 207.25 g/mol
InChI Key: MIJVBDSRMVBYAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl vinylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with vinyl sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial equipment to ensure efficiency and safety .

Comparison with Similar Compounds

tert-Butyl vinylsulfonylcarbamate can be compared with other carbamate protecting groups, such as:

The uniqueness of this compound lies in its ability to form stable carbamate linkages while being removable under relatively mild conditions .

Biological Activity

tert-Butyl vinylsulfonylcarbamate (CAS #452341-63-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects and applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a vinyl sulfonyl moiety, and a carbamate functional group. The structural formula can be represented as follows:

C7H13NO3S\text{C}_7\text{H}_{13}\text{NO}_3\text{S}

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily revolves around its ability to act as an electrophile, which allows it to interact with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress response.

Antioxidant Properties

Research indicates that compounds containing the tert-butyl group often exhibit antioxidant properties. For instance, studies have shown that related compounds can mitigate oxidative stress in cellular models by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective effects of related tert-butyl compounds, it was found that these compounds could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the activation of Nrf2 signaling pathways, which are crucial for cellular defense against oxidative damage .
  • Anticancer Activity : Another significant area of research focuses on the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound appears to interfere with cell cycle progression and activate caspase pathways .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. The compound's safety profile has been evaluated in several studies:

  • Acute Toxicity : Research indicates that high doses may lead to transient adverse effects such as weight loss and respiratory distress in animal models .
  • Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of chronic use, particularly concerning potential carcinogenic effects observed with structurally similar compounds .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in neuronal cells
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionActivates Nrf2 signaling pathway
Acute ToxicityWeight loss and respiratory distress in rodents

Table 2: Toxicological Findings from Animal Studies

Exposure TypeEffects ObservedReference
Acute InhalationCNS effects; transient weight loss
Chronic ExposurePotential carcinogenic effects

Properties

IUPAC Name

tert-butyl N-ethenylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJVBDSRMVBYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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